molecular formula C11H18N2O2 B060671 ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 175277-08-4

ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B060671
CAS No.: 175277-08-4
M. Wt: 210.27 g/mol
InChI Key: KTNRGKIYKQZOOM-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group at the 5-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring

Scientific Research Applications

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interaction with biological targets .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to refer to the relevant safety data sheet (SDS) for information on its potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future research directions for this compound would depend on its applications. For instance, if it shows promise as a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with tert-butyl hydrazine, followed by cyclization and esterification. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Comparison with Similar Compounds

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: This compound has a phenyl group instead of a tert-butyl group, leading to different chemical properties and biological activities.

    Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-5-carboxylate: The presence of an ethyl group at the 3-position instead of a methyl group results in variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)12-13(9)11(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNRGKIYKQZOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646606
Record name Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-08-4
Record name Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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